3-[Methyl(phenyl)carbamoyl]benzoic acid chemical properties
3-[Methyl(phenyl)carbamoyl]benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 3-[Methyl(phenyl)carbamoyl]benzoic Acid
Introduction
3-[Methyl(phenyl)carbamoyl]benzoic acid is a dually functionalized aromatic molecule belonging to the class of N,N-disubstituted benzamides. Its structure incorporates a benzoic acid moiety and a tertiary amide group, presenting two key sites for chemical modification. This unique arrangement makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The carboxylic acid group offers a handle for forming esters, salts, or secondary amides, while the tertiary amide bond is a stable, planar structure common in pharmacologically active compounds. This guide provides a detailed examination of its chemical properties, a robust protocol for its synthesis, and a thorough spectroscopic characterization, offering field-proven insights for its application in research and development.
Chemical Identity and Physicochemical Properties
The fundamental properties of a compound are critical for its handling, formulation, and integration into experimental workflows. The properties of 3-[Methyl(phenyl)carbamoyl]benzoic acid are summarized below.
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Caption: 2D Structure of 3-[Methyl(phenyl)carbamoyl]benzoic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1155169-36-0 | [1] |
| Molecular Formula | C₁₅H₁₃NO₃ | Analogous Compound[2] |
| Molecular Weight | 255.27 g/mol | Analogous Compound[2] |
| IUPAC Name | 3-[Methyl(phenyl)carbamoyl]benzoic acid | |
| XLogP3-AA (Predicted) | ~2.4 | Analogous Compound |
| Hydrogen Bond Donor Count | 1 | Analogous Compound[3] |
| Hydrogen Bond Acceptor Count | 3 | Analogous Compound[3] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol. | [4] |
Synthesis and Mechanistic Insights
The synthesis of 3-[Methyl(phenyl)carbamoyl]benzoic acid is most efficiently achieved via the acylation of N-methylaniline with a suitable derivative of isophthalic acid. The choice of the acylating agent is critical for reaction efficiency and purity of the final product. Using an acid chloride, such as 3-(chlorocarbonyl)benzoic acid, is superior to using the diacid directly, as it circumvents the need for harsh coupling agents and high temperatures, leading to a cleaner reaction profile. The reaction proceeds via a nucleophilic acyl substitution mechanism.
// Connections {start1, start4} -> dissolve; dissolve -> cool; {start2, start3} -> add_amine; cool -> add_amine; add_amine -> react; react -> wash_hcl; wash_hcl -> wash_brine; wash_brine -> dry; dry -> evaporate; evaporate -> recrystallize; recrystallize -> product; }
Caption: Potential derivatization pathways for the target molecule.
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Reactions at the Carboxylic Acid: The carboxylic acid group is a primary site for derivatization. [5] * Esterification: Reaction with various alcohols under acidic catalysis (e.g., Fischer esterification) or via the acid chloride intermediate can produce a library of esters. T[6]his modification is frequently used to improve the lipophilicity and cell permeability of a lead compound. [5] * Amidation: The formation of a new amide bond can be achieved by reacting the carboxylic acid with a primary or secondary amine using standard peptide coupling agents (e.g., DCC, HATU). This allows for the extension of the molecular scaffold and the introduction of new pharmacophores.
[5]2. Reactions at the Aromatic Ring: The benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two substituents. Reactions such as nitration or halogenation would require forcing conditions and would be directed to the positions meta to both groups (i.e., position 5).
[7]The benzamide structural motif is present in a wide array of approved drugs, highlighting its importance as a privileged structure in medicinal chemistry. While no specific biological activity has been reported for 3-[Methyl(phenyl)carbamoyl]benzoic acid itself, its derivatives could be explored for various therapeutic targets. Benzoic acid derivatives have been investigated for antimicrobial, anti-inflammatory, and anticancer properties.
3-[Methyl(phenyl)carbamoyl]benzoic acid is a well-defined organic compound with a rich chemical profile amenable to extensive derivatization. Its synthesis is straightforward using established organic chemistry principles, and its structure can be unambiguously confirmed through a combination of NMR, IR, and mass spectrometry techniques. The presence of both a carboxylic acid and a stable tertiary amide makes it a valuable and versatile scaffold for building molecular libraries, particularly for professionals engaged in the early stages of drug discovery and development. This guide provides the foundational knowledge required to synthesize, characterize, and strategically utilize this compound in advanced research applications.
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